molecular formula C29H31F3N6O4 B12386938 Ret-IN-22

Ret-IN-22

Cat. No.: B12386938
M. Wt: 584.6 g/mol
InChI Key: KVGTWUGUDPNRGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ret-IN-22 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it typically involves the use of organic solvents, catalysts, and specific reaction temperatures to achieve the desired product .

Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include rigorous quality control measures to meet industry standards for pharmaceutical compounds .

Chemical Reactions Analysis

Types of Reactions: Ret-IN-22 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

Ret-IN-22 has several scientific research applications, including:

Mechanism of Action

Ret-IN-22 exerts its effects by selectively inhibiting the RET receptor tyrosine kinase. This inhibition disrupts the downstream signaling pathways that are crucial for cell survival, proliferation, and differentiation. The molecular targets of this compound include the wild-type RET and the RET-V804M mutant . By binding to the active site of RET, this compound prevents the phosphorylation and activation of the receptor, thereby inhibiting its oncogenic activity .

Comparison with Similar Compounds

    Selpercatinib: Another selective RET inhibitor with similar applications in treating RET-positive cancers.

    Pralsetinib: A selective RET inhibitor used for similar therapeutic purposes.

    Vandetanib: A multi-kinase inhibitor with activity against RET, EGFR, and VEGFR2.

Uniqueness of Ret-IN-22: this compound is unique due to its highly selective inhibition profile and potent activity against both wild-type RET and the RET-V804M mutant. Unlike multi-kinase inhibitors like vandetanib, this compound exhibits minimal off-target effects, making it a more targeted and potentially safer therapeutic option .

Properties

Molecular Formula

C29H31F3N6O4

Molecular Weight

584.6 g/mol

IUPAC Name

1-[4-[3-[4-(2-morpholin-4-ylethoxy)phenyl]-1H-pyrazol-5-yl]phenyl]-3-[5-(1,1,1-trifluoro-2-methylpropan-2-yl)-1,2-oxazol-3-yl]urea

InChI

InChI=1S/C29H31F3N6O4/c1-28(2,29(30,31)32)25-18-26(37-42-25)34-27(39)33-21-7-3-19(4-8-21)23-17-24(36-35-23)20-5-9-22(10-6-20)41-16-13-38-11-14-40-15-12-38/h3-10,17-18H,11-16H2,1-2H3,(H,35,36)(H2,33,34,37,39)

InChI Key

KVGTWUGUDPNRGC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=NO1)NC(=O)NC2=CC=C(C=C2)C3=CC(=NN3)C4=CC=C(C=C4)OCCN5CCOCC5)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.